N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O3/c1-35-22-11-10-17(12-20(22)28)30-23(33)14-32-21-9-5-3-7-18(21)24-25(32)26(34)31(15-29-24)13-16-6-2-4-8-19(16)27/h2-12,15H,13-14H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMFSXPCQJNKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chlorobenzylamine and a suitable diketone.
Introduction of the acetamide group: This step involves the reaction of the pyrimido[5,4-b]indole intermediate with an acylating agent like acetic anhydride or acetyl chloride in the presence of a base.
Substitution reactions: The final compound is obtained by introducing the 3-chloro-4-methoxyphenyl group through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and anti-inflammatory therapies.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific targets.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Structural Similarities and Variations
Compounds sharing the pyrimido[5,4-b]indole or indole-acetamide backbone are compared below:
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations:
Core Structure: The target compound and its pyrimidoindole analogs (e.g., ) share a fused pyrimidine-indole system, while indole derivatives (e.g., ) lack the pyrimidine ring.
The trifluoromethoxy group in further boosts lipophilicity and metabolic resistance. Electron-Donating Groups: Methoxy (OCH₃) substituents improve solubility but may reduce membrane permeability . Side Chains: Sulfonyl/sulfinyl groups (e.g., ) introduce polarity, whereas benzyl or arylacetamide chains (e.g., ) balance lipophilicity and steric bulk.
Pharmacological Implications
- Anticancer Activity: Indole-acetamide derivatives (e.g., ) inhibit Bcl-2/Mcl-1, key apoptosis regulators.
- Solubility vs. Potency : Compounds with polar sulfonyl groups (e.g., ) may exhibit better aqueous solubility but reduced blood-brain barrier penetration compared to lipophilic analogs (e.g., ).
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature, including data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine moiety and various aromatic groups. The presence of chlorine and methoxy substituents suggests potential for significant biological interactions.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of methoxy and chloro groups can enhance electron donation, potentially increasing the compound's ability to scavenge free radicals.
2. Anti-inflammatory Effects
Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. For instance, related compounds demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . This suggests that this compound may also possess similar anti-inflammatory properties.
3. Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in treating Alzheimer's disease. Compounds with structural similarities have shown varying degrees of inhibition against these enzymes. For example, certain derivatives exhibited IC50 values ranging from 9.2 μM to 34.2 μM . The potential for this compound to act as a cholinesterase inhibitor warrants further investigation.
Research Findings
A study evaluated the biological activity of several pyrimidine derivatives, including those structurally related to this compound. The results indicated:
| Compound | Activity Type | IC50 Value (μM) |
|---|---|---|
| Compound A | AChE Inhibition | 15.2 |
| Compound B | BChE Inhibition | 9.2 |
| Compound C | COX-1 Inhibition | 19.45 |
| Compound D | COX-2 Inhibition | 31.4 |
These findings suggest that the target compound may exhibit similar or enhanced activities based on its structural features.
Case Study 1: Alzheimer’s Disease
In a study focusing on cholinesterase inhibitors for Alzheimer’s treatment, several pyrimidine derivatives were tested for their ability to improve cognitive function by inhibiting AChE and BChE. Compounds with halogen substitutions showed promising results in enhancing cognitive performance in animal models .
Case Study 2: Anti-inflammatory Research
Another study explored the anti-inflammatory effects of pyrimidine derivatives in models of acute inflammation. The compounds were evaluated for their ability to reduce edema and inflammatory markers, indicating significant therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
